molecular formula C21H25NO5 B5400691 isopropyl 2-[(4-butoxybenzoyl)amino]-3-(2-furyl)acrylate

isopropyl 2-[(4-butoxybenzoyl)amino]-3-(2-furyl)acrylate

Cat. No. B5400691
M. Wt: 371.4 g/mol
InChI Key: JYRITXPQKSOZLY-RGEXLXHISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isopropyl 2-[(4-butoxybenzoyl)amino]-3-(2-furyl)acrylate, also known as IBAFA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in biochemical and physiological research.

Mechanism of Action

The mechanism of action of isopropyl 2-[(4-butoxybenzoyl)amino]-3-(2-furyl)acrylate is not yet fully understood, but it is believed to target multiple pathways involved in cancer cell growth and survival. One proposed mechanism is through the inhibition of the Akt/mTOR signaling pathway, which is known to regulate cell growth and proliferation. isopropyl 2-[(4-butoxybenzoyl)amino]-3-(2-furyl)acrylate has also been shown to induce apoptosis, or programmed cell death, in cancer cells through the activation of caspases.
Biochemical and Physiological Effects:
isopropyl 2-[(4-butoxybenzoyl)amino]-3-(2-furyl)acrylate has been shown to have various biochemical and physiological effects, including the inhibition of cell growth and proliferation, induction of apoptosis, and modulation of inflammatory and neuroprotective pathways. Additionally, isopropyl 2-[(4-butoxybenzoyl)amino]-3-(2-furyl)acrylate has been shown to have low toxicity in normal cells, making it a promising candidate for cancer therapy.

Advantages and Limitations for Lab Experiments

One advantage of using isopropyl 2-[(4-butoxybenzoyl)amino]-3-(2-furyl)acrylate in lab experiments is its high potency and selectivity towards cancer cells. Additionally, its low toxicity in normal cells makes it a safer alternative to traditional chemotherapy drugs. However, one limitation is the lack of comprehensive studies on its pharmacokinetics and pharmacodynamics, which may limit its clinical translation.

Future Directions

There are several future directions for isopropyl 2-[(4-butoxybenzoyl)amino]-3-(2-furyl)acrylate research, including the investigation of its pharmacokinetics and pharmacodynamics, development of more efficient synthesis methods, and exploration of its potential use in combination therapy with other cancer drugs. Additionally, further studies on its anti-inflammatory and neuroprotective properties may provide new insights into its potential use in the treatment of various diseases.

Synthesis Methods

Isopropyl 2-[(4-butoxybenzoyl)amino]-3-(2-furyl)acrylate is synthesized through a multi-step process, starting with the reaction of 4-butoxybenzoic acid with thionyl chloride to form 4-butoxybenzoyl chloride. This intermediate is then reacted with 2-furylacrylic acid and isopropylamine to yield isopropyl 2-[(4-butoxybenzoyl)amino]-3-(2-furyl)acrylate. The purity and yield of isopropyl 2-[(4-butoxybenzoyl)amino]-3-(2-furyl)acrylate can be improved through various purification methods, such as recrystallization and column chromatography.

Scientific Research Applications

Isopropyl 2-[(4-butoxybenzoyl)amino]-3-(2-furyl)acrylate has been used in various scientific research studies, particularly in the field of cancer research. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. Additionally, isopropyl 2-[(4-butoxybenzoyl)amino]-3-(2-furyl)acrylate has been investigated for its anti-inflammatory and neuroprotective properties, suggesting its potential use in the treatment of various inflammatory and neurodegenerative diseases.

properties

IUPAC Name

propan-2-yl (Z)-2-[(4-butoxybenzoyl)amino]-3-(furan-2-yl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO5/c1-4-5-12-25-17-10-8-16(9-11-17)20(23)22-19(21(24)27-15(2)3)14-18-7-6-13-26-18/h6-11,13-15H,4-5,12H2,1-3H3,(H,22,23)/b19-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYRITXPQKSOZLY-RGEXLXHISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC(=CC2=CC=CO2)C(=O)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCOC1=CC=C(C=C1)C(=O)N/C(=C\C2=CC=CO2)/C(=O)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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